molecular formula C12H21N5O3S2 B12419043 Nizatidine-d3 Sulfoxide

Nizatidine-d3 Sulfoxide

Cat. No.: B12419043
M. Wt: 350.5 g/mol
InChI Key: TZKMWRJRDCJAFI-OFYUJABRSA-N
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Description

Nizatidine-d3 Sulfoxide is a deuterated derivative of Nizatidine, a histamine H2 receptor antagonist. Nizatidine is commonly used to inhibit stomach acid production and treat conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nizatidine due to its enhanced stability and distinct mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide derivative. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analyses, are employed to verify the chemical identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Nizatidine-d3 Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.

    Reduction: The sulfoxide group can be reduced back to the thioether form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nizatidine-d3 Sulfone.

    Reduction: Nizatidine-d3 Thioether.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Nizatidine-d3 Sulfoxide is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Nizatidine.

    Stable Isotope Labeling: Employed in mass spectrometry for accurate quantification and tracing of metabolic processes.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Nizatidine.

Mechanism of Action

Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with acid-related disorders. The deuterated form provides enhanced stability and allows for more precise tracking in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

    Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.

    Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

    Cimetidine: An older H2 receptor antagonist with more side effects and drug interactions.

Uniqueness

Nizatidine-d3 Sulfoxide is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking and quantification are essential.

Biological Activity

Nizatidine-d3 sulfoxide is a deuterated derivative of nizatidine, a well-known histamine H2 receptor antagonist. This compound is primarily utilized in research settings, particularly in pharmacokinetics and drug metabolism studies. Its unique isotopic labeling with deuterium enhances its utility for tracing studies and understanding metabolic pathways without significantly altering its pharmacodynamic properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₈D₃N₅O₃S
  • Molecular Weight : 291.4 g/mol
  • Isotopic Labeling : The presence of three deuterium atoms allows for enhanced tracking in biological studies.

This compound functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it effective for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism can be summarized as follows:

  • Binding to H2 Receptors : this compound binds to the H2 receptors, blocking histamine's action.
  • Inhibition of Gastric Acid Secretion : This results in reduced production of gastric acid, alleviating symptoms associated with excess acid.

Comparative Activity with Other H2 Antagonists

The following table compares this compound with other H2 receptor antagonists:

Compound NameStructure TypeUnique Features
RanitidineH2 receptor antagonistWithdrawn due to safety concerns
FamotidineH2 receptor antagonistMore potent than ranitidine; fewer side effects
CimetidineH2 receptor antagonistKnown for interactions with cytochrome P450
NizatidineH2 receptor antagonistLess toxic profile; effective for duodenal ulcers
This compoundSulfoxide derivativeEnhanced metabolic tracing capabilities

Pharmacokinetic Studies

Research involving this compound has focused on its metabolic pathways and interactions with cytochrome P450 enzymes. These studies are crucial for understanding potential drug-drug interactions and optimizing dosing strategies when used alongside other medications. The isotopic labeling facilitates precise measurements of metabolic rates, which can provide insights into how structural alterations affect biological activity.

Key Findings from Pharmacokinetic Studies

  • Binding Affinity : this compound exhibits comparable binding affinity at H2 receptors relative to its parent compound, nizatidine.
  • Metabolic Pathways : The compound's unique isotopic signature allows researchers to trace its metabolism more effectively than non-deuterated forms.
  • Drug Interactions : Studies indicate that this compound may interact differently with other drugs compared to non-labeled counterparts.

Properties

Molecular Formula

C12H21N5O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine

InChI

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3

InChI Key

TZKMWRJRDCJAFI-OFYUJABRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C

Origin of Product

United States

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